Composition-of-Matter Patent Exclusivity vs. Unpatented Comparator Space
The compound is covered by U.S. Patent No. 12,465,646, a composition-of-matter patent that provides exclusivity in the United States into the second half of 2042, with potential for patent term extension following FDA approval of PGN-EDODM1 [1]. No close structural analogs have been identified in the public domain or patent literature, indicating that the compound occupies a unique, protected chemical space within the EDO platform [1].
| Evidence Dimension | Patent protection status |
|---|---|
| Target Compound Data | U.S. Patent No. 12,465,646; exclusivity until ~2042 (+ possible extension) |
| Comparator Or Baseline | Unpatented or generic small-molecule linkers used in other oligonucleotide conjugates (e.g., simple PEG or alkyl linkers) |
| Quantified Difference | Not applicable (binary: patented vs. unpatented) |
| Conditions | United States patent jurisdiction |
Why This Matters
For procurement in a regulated therapeutic development context, a composition-of-matter patent provides a legal barrier to substitution that unpatented alternatives lack, ensuring supply chain integrity for the PGN-EDODM1 program.
- [1] PepGen Inc. (2025). PepGen Announces Issuance of U.S. Patent for Proprietary PGN-EDODM1 Molecule. BusinessWire Press Release, November 12, 2025. U.S. Patent No. 12,465,646. View Source
